molecular formula C8H7ClO3 B088067 4-Chloro-1,2,3,6-tetrahydrophthalic anhydride CAS No. 14737-08-7

4-Chloro-1,2,3,6-tetrahydrophthalic anhydride

Cat. No.: B088067
CAS No.: 14737-08-7
M. Wt: 186.59 g/mol
InChI Key: BXROLDVQUZEYDH-UHFFFAOYSA-N
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Description

4-Chloro-1,2,3,6-tetrahydrophthalic anhydride is an organic compound with the molecular formula C8H7ClO3. It is a derivative of tetrahydrophthalic anhydride, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is used in various industrial applications, particularly in the synthesis of other chemicals and materials.

Preparation Methods

4-Chloro-1,2,3,6-tetrahydrophthalic anhydride can be synthesized through several methods. One common method involves the Diels-Alder reaction between maleic anhydride and 2-chloro-1,3-butadiene. This reaction produces 4-chlorotetrahydrophthalic anhydride, which can then be further processed to obtain the desired compound . The reaction typically requires controlled temperatures and may involve the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

4-Chloro-1,2,3,6-tetrahydrophthalic anhydride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 4-chlorophthalic acid.

    Reduction: Reduction reactions can convert it to 4-chlorotetrahydrophthalic acid.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-1,2,3,6-tetrahydrophthalic anhydride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of epoxy resins, plasticizers, and adhesives.

Mechanism of Action

The mechanism of action of 4-Chloro-1,2,3,6-tetrahydrophthalic anhydride involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the anhydride functional group make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

4-Chloro-1,2,3,6-tetrahydrophthalic anhydride can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

5-chloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1,5-6H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXROLDVQUZEYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC2C1C(=O)OC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933104
Record name 5-Chloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14737-08-7
Record name 5-Chloro-3a,4,7,7a-tetrahydro-1,3-isobenzofurandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14737-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexene-1,2-dicarboxylic anhydride, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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